N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-23(22-2-1-7-30-22)27-6-5-19-3-4-21(11-20(19)15-27)26-24(29)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-4,7,11,16-18H,5-6,8-10,12-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYWOCBAJJRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and implications for future research.
Chemical Structure and Properties
The compound features several distinct components:
- Furan-2-carbonyl group : This moiety contributes to the compound's reactivity and potential interactions with biological targets.
- Tetrahydroisoquinoline structure : Known for its presence in various bioactive compounds, this structure may enhance the compound's pharmacological profile.
- Adamantane backbone : This rigid structure is often associated with antiviral properties and can influence the compound's binding affinity to biological targets.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 955697-81-1 |
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The potential biological activities of this compound include:
1. Enzyme Inhibition
The unique structural features suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, the furan and isoquinoline structures can interact with active sites of enzymes, potentially modulating their activity.
2. Receptor Binding
Given its structural complexity, the compound may also bind to various receptors in the body. This interaction could lead to downstream effects relevant to therapeutic applications, particularly in neuropharmacology and oncology.
3. Antimicrobial Activity
Compounds featuring similar motifs have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, warranting further investigation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Furan Intermediate : The furan-2-carbonyl chloride can be synthesized from furan-2-carboxylic acid using thionyl chloride under reflux conditions.
- Coupling with Tetrahydroisoquinoline : The furan intermediate is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the desired intermediate.
- Introduction of Adamantane Group : Finally, the intermediate is reacted with an adamantane derivative to yield the target compound.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds:
Case Study 1: Isoquinoline Derivatives
Isoquinoline derivatives have shown promising antitumor activity. A study demonstrated that modifications on the isoquinoline core could enhance cytotoxicity against cancer cell lines .
Case Study 2: Sulfonamide Compounds
Research on sulfonamide derivatives indicates their potential as antibacterial agents. The presence of a sulfonamide group in related compounds has been linked to significant antimicrobial effects .
Future Directions
The ongoing research into this compound is likely to reveal more about its therapeutic potential:
- Pharmacological Studies : Detailed pharmacological studies are needed to elucidate its mechanism of action and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Analysis : Investigating how different structural modifications affect biological activity will be crucial for optimizing this compound as a lead candidate for drug development.
Comparison with Similar Compounds
Key Observations :
- The thiophene derivative is heavier (ΔMW = ~16 g/mol) due to sulfur’s higher atomic mass compared to oxygen.
- Thiophene’s larger atomic radius and lower electronegativity may enhance π-π stacking interactions in biological targets, whereas furan’s electron-withdrawing nature could alter electronic distribution in the carbonyl group.
Pharmacokinetic and Pharmacodynamic Implications
- Lipophilicity : The thiophene analog’s higher logP (estimated) suggests improved membrane permeability but reduced solubility in polar solvents.
- Metabolic Stability : Sulfur-containing compounds are often prone to oxidative metabolism (e.g., sulfoxidation), whereas furan derivatives may exhibit different metabolic pathways, such as ring-opening reactions.
Research Findings and Limitations
- Synthesis: Both compounds share similar synthetic routes, involving coupling of the tetrahydroisoquinoline core with functionalized adamantane and heterocyclic carbonyl groups.
- Biological Activity : While direct data for the furan derivative are scarce, thiophene analogs have shown activity in preliminary CNS-targeted assays, suggesting the furan variant warrants further evaluation for neuropharmacological applications .
- Limitations : Empirical data for the furan compound (e.g., solubility, stability, toxicity) are unavailable, necessitating caution in extrapolating results from thiophene-based studies.
Preparation Methods
Synthetic Strategy Overview
The target compound comprises two primary structural domains:
- Adamantane-1-carboxamide moiety : Derived from adamantane-1-carboxylic acid via activation and amidation.
- 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group : Constructed through cyclization and acylation of a tetrahydroisoquinoline precursor.
Coupling these domains requires regioselective amide bond formation, often mediated by coupling reagents or acid catalysis. Key challenges include preserving stereochemical integrity, optimizing reaction yields, and ensuring compatibility of functional groups.
Synthesis of Adamantane-1-Carboxamide Intermediates
Adamantane-1-Carboxylic Acid Activation
Adamantane-1-carboxylic acid serves as the foundational precursor. Patent EP1820792A1 details its conversion to reactive intermediates:
- Chloroacetonitrile-mediated activation : Treatment with chloroacetonitrile, sulfuric acid, and acetic acid generates 2-chloro-N-adamantylacetamide (yield: 92–99%). This intermediate facilitates subsequent nucleophilic substitution or hydrolysis.
- Esterification : Reaction with methanol under acidic conditions yields methyl adamantane-1-carboxylate, which is further treated with hydrazine to produce adamantane-1-carbohydrazide.
Table 1: Adamantane Intermediate Synthesis Conditions
| Intermediate | Reagents | Yield | Source |
|---|---|---|---|
| 2-Chloro-N-adamantylacetamide | Chloroacetonitrile, H₂SO₄, acetic acid | 92–99% | |
| Adamantane-1-carbohydrazide | Methyl ester + hydrazine hydrate | 85–90% |
Construction of the Tetrahydroisoquinoline Core
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline scaffold is synthesized via cyclization of phenethylamine derivatives. For the 7-substituted analog, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is prepared by reacting 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions.
Acylation at Position 2
Introduction of the furan-2-carbonyl group employs furan-2-carbonyl chloride in dichloromethane with triethylamine as a base. Reaction at 0°C–25°C achieves selective acylation at the secondary amine (yield: 75–82%).
Table 2: Tetrahydroisoquinoline Acylation Parameters
| Substrate | Acylating Agent | Conditions | Yield | Source |
|---|---|---|---|---|
| 6,7-Dimethoxy-THIQ* | Furan-2-carbonyl chloride | DCM, Et₃N, 0–25°C | 78% |
*THIQ = 1,2,3,4-tetrahydroisoquinoline
Coupling of Adamantane and Tetrahydroisoquinoline Moieties
Amide Bond Formation
The final step involves coupling adamantane-1-carboxylic acid derivatives with the 7-amino group of the tetrahydroisoquinoline. Two methods are prevalent:
- Carbodiimide-mediated coupling : Using EDCl/HOBt in DMF, the reaction proceeds at room temperature (24–48 hr) with yields of 65–70%.
- Direct aminolysis : Reacting adamantane-1-carbonyl chloride with the tetrahydroisoquinoline amine in THF achieves comparable yields (60–68%) but requires stringent moisture control.
Table 3: Coupling Reaction Optimization
| Method | Reagents | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 24 hr | 70% | |
| Acyl chloride aminolysis | Adamantane-COCl, Et₃N | THF | 12 hr | 68% |
Stereochemical Considerations and Enantiomer Resolution
The adamantane core’s tetrahedral geometry introduces chirality when substituted. Studies on analogous adamantane carboxamides demonstrate that (1S,3R,5R,7S) -enantiomers exhibit superior biological activity. For the target compound, chiral HPLC or enzymatic resolution may separate enantiomers, though specific data for this derivative remain unexplored.
Characterization and Analytical Data
- ¹H NMR (CDCl₃): Signals at δ 1.69–2.85 (adamantane protons), δ 3.28–3.59 (tetrahydroisoquinoline CH₂ groups), and δ 6.35–7.45 (furan aromatic protons).
- LC-MS : Molecular ion peak at m/z 405.2 [M+H]⁺.
- X-ray crystallography : While unavailable for this compound, related adamantane-triazole structures confirm planar heterocyclic rings and adamantane chair conformations.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The synthesis involves multi-step pathways, often starting with the preparation of the tetrahydroisoquinoline and adamantane moieties separately. Key steps include:
- Coupling reactions : Use of coupling agents like hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in polar aprotic solvents (e.g., DMF) to link the tetrahydroisoquinoline and adamantane units .
- Functionalization : Introduction of the furan-2-carbonyl group via acyl chloride intermediates under reflux conditions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating high-purity product .
Q. How are physicochemical properties of this compound determined?
Critical properties are calculated or experimentally validated:
Q. What spectroscopic techniques confirm its structural integrity?
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, adamantane protons appear as broad singlets (δ 1.5–2.0 ppm), while furan carbonyls resonate at ~160 ppm in C NMR .
- IR spectroscopy : Stretching frequencies for amide (C=O at ~1650 cm) and furan (C-O-C at ~1250 cm) .
- X-ray crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding) .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling steps in synthesis?
- Catalyst selection : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve yields in carbylamine reactions .
- Solvent effects : Microwave-assisted synthesis in DMF reduces reaction time by 50% compared to conventional heating .
- Temperature control : Maintaining 0–5°C during acyl chloride formation prevents side reactions .
Q. What challenges arise in confirming stereochemistry, and how are they addressed?
- Challenges : Overlapping signals in NMR for diastereomers; low natural abundance of certain stereoisomers.
- Solutions :
- NOESY experiments : Detect spatial proximity of protons to differentiate axial/equatorial adamantane substituents .
- Single-crystal X-ray : Resolves absolute configuration, as demonstrated for analogous tetrahydroisoquinoline carbothioamides .
Q. How are structure-activity relationships (SAR) analyzed for biological activity?
- Functional group variation : Replace the furan-2-carbonyl with thiophene or benzothiazole to assess antimicrobial potency .
- Adamantane modifications : Substitute adamantane with norbornane to evaluate impact on blood-brain barrier penetration .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., polar surface area, LogP) to correlate with IC values in cancer cell lines .
Q. How to resolve contradictions in reported biological activity data?
- Assay standardization : Compare cytotoxicity studies using identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Control experiments : Test for off-target effects via kinase profiling assays .
- Meta-analysis : Cross-reference data from crystallography (target binding) and in vivo efficacy models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
